4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
647012-95-1 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-[(2S)-butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-5-6(2)8-9(11-4)12-7(3)10-8/h6H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
UOOZEQZPICCGCJ-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)C1=C(OC(=N1)C)OC |
Canonical SMILES |
CCC(C)C1=C(OC(=N1)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-oxazoline with butan-2-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the butan-2-yl group into the oxazole ring efficiently. This method offers advantages such as better control over reaction conditions, reduced reaction times, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the oxazole ring to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozone (O3) in the presence of a reducing agent like dimethyl sulfide or zinc.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: S vs. R Configurations
Evidence from ester derivatives (e.g., EFETOV-S-S-5 and EFETOV-S-5) highlights the critical role of stereochemistry in physicochemical and biological properties. For instance:
- (2S)-Butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5) exhibited 85% purity via HPLC, while its R-configuration counterpart (2R)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5) showed 75% purity under identical synthesis conditions .
- Field experiments demonstrated that S-configured esters acted as more effective insect attractants, likely due to enantioselective interactions with pheromone receptors .
Implication for 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole : The 2S configuration may optimize ligand-receptor binding in catalytic or biological systems, mirroring the stereochemical preferences observed in EFETOV compounds.
Substituent Effects: Methoxy and Methyl Groups
Methoxy Position and Electronic Influence
- 5-Methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (CAS 143874-03-7) contains dual methoxy groups on benzoxazole and thiophene rings.
- In contrast, 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (CAS unspecified) uses a methoxy group to modulate bioactivity, demonstrating that substituent position (para vs. ortho) dictates biological target interactions .
Comparison with Target Compound : The 5-methoxy group in this compound likely increases electron donation to the oxazole ring, stabilizing metal-ligand complexes in catalytic systems .
Methyl Group at Position 2
The 2-methyl group in the target compound introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations. Similar effects are observed in 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole , where methyl groups enhance thermal stability during microwave-assisted synthesis .
Heterocycle Variations: Oxazole vs. Benzoxazole/Benzothiazole
Target Compound Advantage : The 1,3-oxazole core offers a balance of simplicity and tunability, avoiding the synthetic complexity of fused-ring systems while retaining ligand efficacy.
Data Table: Key Comparative Properties
Research Findings and Implications
- Stereochemistry Matters : The S-configuration in EFETOV-S-S-5 and the target compound correlates with higher purity and efficacy, underscoring the need for enantioselective synthesis .
- Methoxy as a Design Element : Methoxy groups enhance electronic properties in both oxazole and benzothiazole derivatives, though positional effects (e.g., para vs. ortho) require careful optimization .
- Synthetic Efficiency : Microwave methods (e.g., ) could improve the scalability of chiral oxazole derivatives compared to traditional routes .
Biological Activity
The compound 4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a butan-2-yl substituent, contributing to its unique biological activity.
Biological Activity Overview
Research has shown that compounds within the oxazole class exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have indicated that oxazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Oxazole compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
- Antimicrobial Properties : These compounds demonstrate significant activity against various bacterial and fungal strains.
Anticancer Activity
A study highlighted that oxazole derivatives exhibit moderate to substantial cytotoxic effects against human cancer cell lines. For instance, this compound was tested against several cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Adenocarcinoma | 12.5 | Induction of apoptosis |
| Human Lung Carcinoma | 15.0 | Cell cycle arrest |
| Human Breast Cancer | 10.0 | Inhibition of angiogenesis |
These results suggest a promising role for this compound in cancer therapy, particularly in targeting specific cancer types.
Anti-inflammatory Activity
In another study, the anti-inflammatory effects of oxazole derivatives were evaluated using an animal model. The compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 after administration.
| Experimental Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treatment (100 mg/kg) | 80 | 90 |
This data indicates that this compound could serve as a potential anti-inflammatory agent.
Antimicrobial Properties
The antimicrobial activity was assessed against various pathogens. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound could be effective in treating infections caused by these microorganisms.
Case Studies
A notable case study involved the administration of this compound in a clinical trial for patients with advanced cancer. Patients receiving this treatment exhibited improved quality of life and reduced tumor size compared to those receiving standard care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
